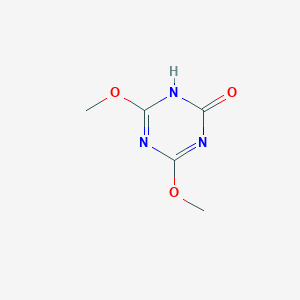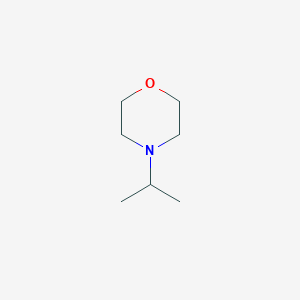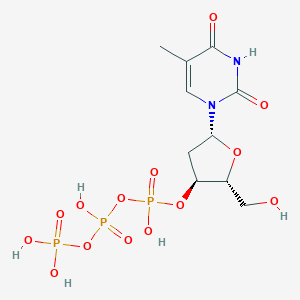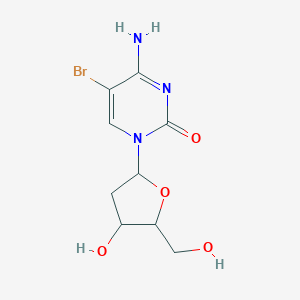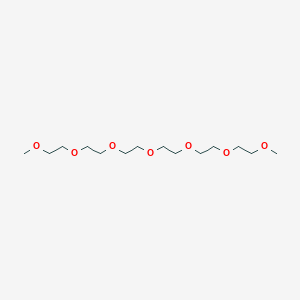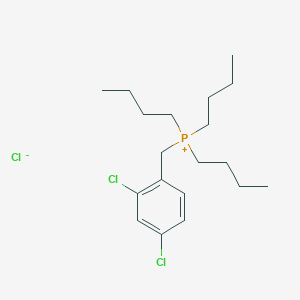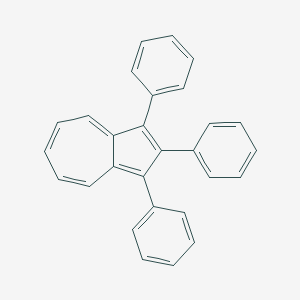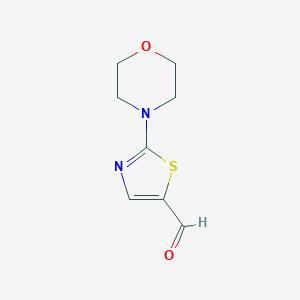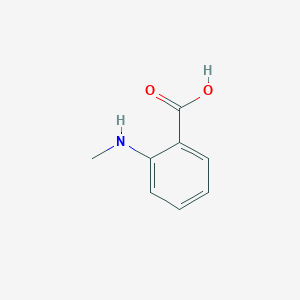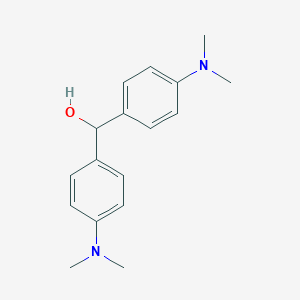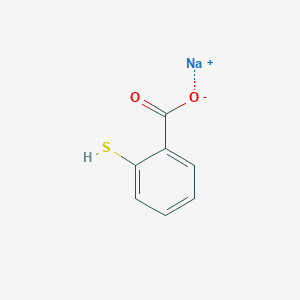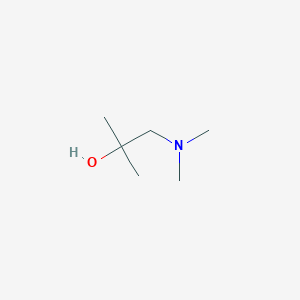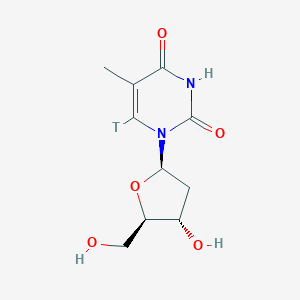
Thymidine-6-t
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-6-t is a nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It is a synthetic compound that mimics the natural nucleoside thymidine and is used in various laboratory experiments to study the cellular mechanisms of DNA replication and repair.
Wirkmechanismus
Thymidine-6-t works by incorporating itself into the DNA molecule during replication. Once incorporated, it emits beta particles, which can be detected and measured using specialized equipment. This allows researchers to track the rate of DNA synthesis and the turnover of DNA in cells.
Biochemische Und Physiologische Effekte
Thymidine-6-t has no known biochemical or physiological effects on cells. Its only function is to act as a marker for DNA synthesis and turnover.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using thymidine-6-t in lab experiments is its ability to track DNA synthesis and turnover in real-time. This allows researchers to study the cellular mechanisms of DNA replication and repair in a more detailed and accurate way. However, there are also limitations to using thymidine-6-t. It is a radioactive compound, which means that it requires specialized equipment and safety precautions to handle. Additionally, its use is limited to in vitro experiments and cannot be used in live animal studies.
Zukünftige Richtungen
There are several future directions for the use of thymidine-6-t in scientific research. One area of interest is its potential application in cancer therapy. Because cancer cells divide rapidly, they have a higher rate of DNA synthesis and turnover than normal cells. Thymidine-6-t could be used to selectively target and kill cancer cells by inhibiting DNA replication. Another potential application is in the study of neurodegenerative diseases. Thymidine-6-t could be used to track the turnover of DNA in neurons and study the role of DNA replication and repair in disease progression.
Synthesemethoden
Thymidine-6-t is synthesized by modifying the natural nucleoside thymidine. The process involves the addition of a tritium atom to the thymidine molecule, which replaces one of the hydrogen atoms. This modification makes thymidine-6-t radioactive and allows researchers to track its movement within cells.
Wissenschaftliche Forschungsanwendungen
Thymidine-6-t is widely used in scientific research to study DNA replication and repair mechanisms. It is particularly useful in studying the rate of DNA synthesis and the turnover of DNA in cells. Thymidine-6-t is also used in autoradiography, a technique that allows researchers to visualize the location and movement of radioactive molecules within cells.
Eigenschaften
CAS-Nummer |
13123-05-2 |
|---|---|
Produktname |
Thymidine-6-t |
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-6-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i3T |
InChI-Schlüssel |
IQFYYKKMVGJFEH-LJTCTKOTSA-N |
Isomerische SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Andere CAS-Nummern |
13123-05-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



